

Comparative Monograph Guide: Furosemide Related Compound A (USP) vs. Impurity A (EP)

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Compound of Interest

Compound Name:	2,4-Dimethyl-5-sulfamoylbenzoic acid
CAS No.:	926207-60-5
Cat. No.:	B2599189

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Executive Summary

For researchers and quality control scientists, the analysis of Furosemide Related Compound A (USP) — synonymous with Furosemide Impurity A (EP) — represents a critical divergence in pharmacopoeial methodology.

While both monographs target the same degradation product (2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid), they utilize fundamentally different chromatographic mechanisms. The USP employs a Reversed-Phase (RP) method with Tetrahydrofuran (THF) on a C18 column, whereas the EP mandates an Ion-Pair Chromatography (IPC) method using Cetrimide on a C8 column.

Crucial Finding: The EP requirement is significantly more stringent, setting an acceptance limit of 0.25%, compared to the USP limit of 0.5%.

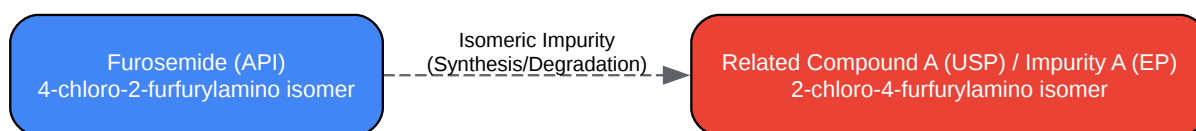
Chemical Identity & Degradation Mechanism

Before analyzing the methods, it is essential to define the analyte. "Related Compound A" is a structural isomer of Furosemide, often referred to as "Iso-furosemide."

- Chemical Name: 2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.[1][2][3][4]
- CAS Number: 4818-59-1.[1][2][3][5][6]
- Relationship to API: Furosemide is the 4-chloro-2-furfurylamino isomer. The impurity arises from the substitution pattern switch during synthesis or degradation.

Visualization: Chemical Structures

The following diagram illustrates the structural relationship between the API and the impurity.



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Figure 1: Structural relationship between Furosemide and its primary isomer impurity.

Methodological Deep Dive: USP vs. EP

The two pharmacopoeias take divergent paths to separate this hydrophilic, acidic impurity from the API.

United States Pharmacopeia (USP) Requirements

The USP method relies on standard reversed-phase partition chromatography. The use of THF is notable as it acts as a strong solvent modifier to control the selectivity of the furan ring interaction with the stationary phase.

- Monograph Section: Organic Impurities.
- Mechanism: Reversed-Phase Chromatography (RP-HPLC).
- Column: L1 (C18), 4.6 mm × 25 cm, 5 μm.

- Mobile Phase: Water : Tetrahydrofuran : Glacial Acetic Acid (70 : 30 : 1).[7][8][9]
- Flow Rate: 1.0 mL/min.[9][10]
- Detection: UV at 272 nm (Specific for Related Compound A).[7]
- System Suitability: Resolution () between Furosemide and Related Compound A 2.5.[7][9][10]
- Acceptance Limit: NMT 0.5%.[4][7]

Technical Insight: The USP method detects RC A at 272 nm, distinct from the 254 nm used for the API and other impurities. This wavelength selection maximizes sensitivity for the specific conjugation of the impurity while minimizing background from the mobile phase.

European Pharmacopoeia (EP) Requirements

The EP method utilizes ion-pair chromatography. Furosemide and its impurities are anionic at neutral pH. Cetrимide (a cationic surfactant) pairs with the analytes, increasing their retention on the lipophilic C8 stationary phase.

- Monograph Section: Related Substances.
- Mechanism: Ion-Pair Chromatography (IPC).
- Column: Octylsilyl silica gel (C8), 4.6 mm × 25 cm, 5 μm.
- Mobile Phase:
 - Dissolve 0.2 g Potassium Dihydrogen Phosphate + 0.25 g Cetrимide in 70 mL Water.[4]
 - Adjust to pH 7.0 with Ammonia.[4][10]
 - Add 30 mL Propanol.[4]
- Flow Rate: 1.0 mL/min.[9][10]

- Detection: UV at 238 nm.[4][10]
- System Suitability: Resolution () between Impurity A and Furosemide 4.0.
- Acceptance Limit: NMT 0.25% (Calculated against a diluted reference standard).

Technical Insight: The EP method is technically more demanding. The use of Cetrimide requires long equilibration times (to saturate the column) and a dedicated column (C8) that should not be used for other methods to avoid memory effects. However, it often yields sharper peaks for these ionizable compounds compared to the acidic USP method.

Performance Comparison & Experimental Data

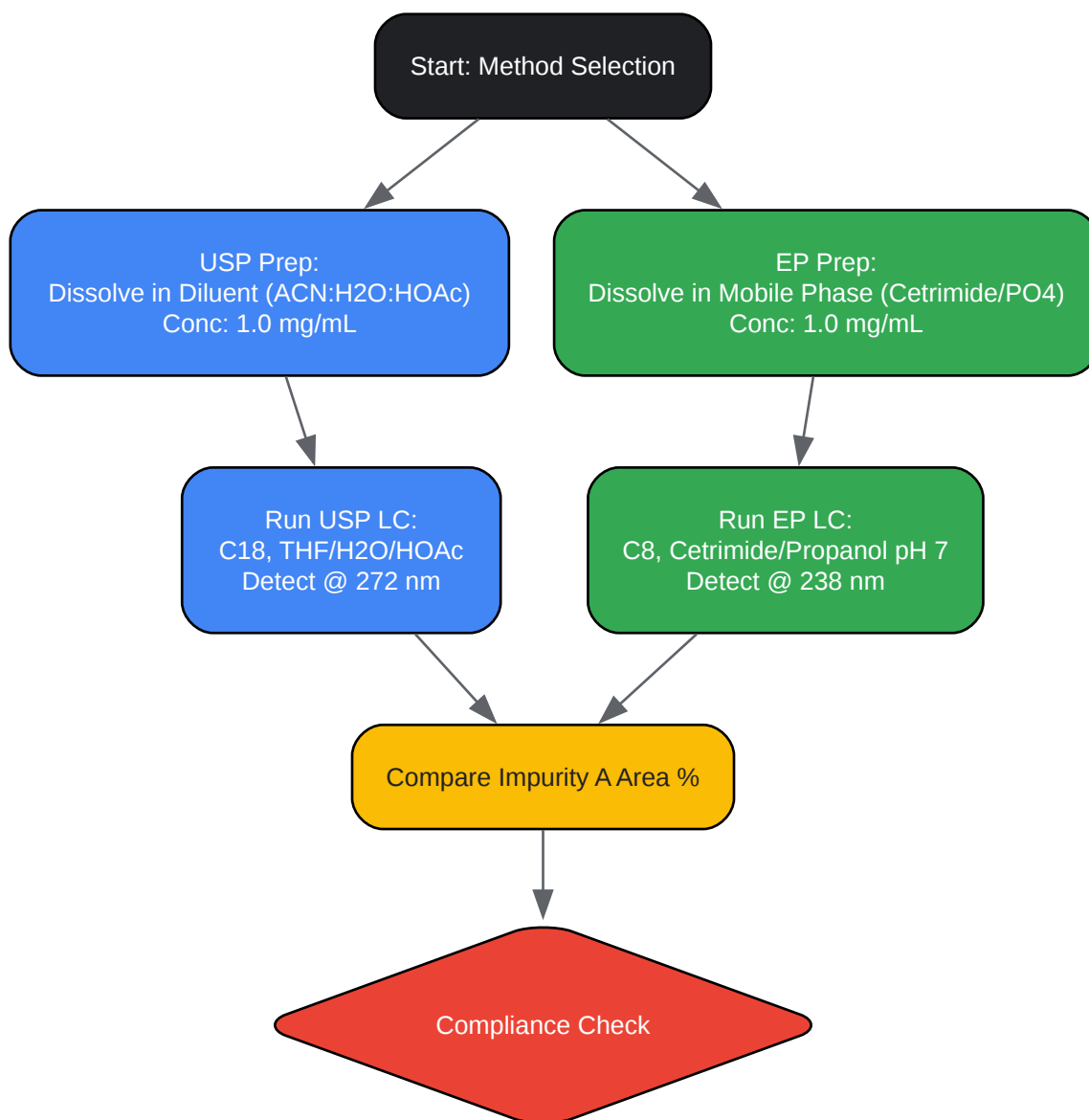
The following table synthesizes performance data typical of validation studies comparing these two approaches.

Table 1: Comparative Performance Metrics

Feature	USP Method	EP Method
Separation Mode	Reversed-Phase (Hydrophobic interaction)	Ion-Pairing (Electrostatic + Hydrophobic)
Stationary Phase	C18 (L1)	C8 (Octylsilyl)
Mobile Phase Hazards	High (THF is a peroxide former; requires stabilization)	Moderate (Cetrimide is an irritant; Propanol is flammable)
Resolution (Rs)	Typically 2.5 – 3.5	Typically > 4.0 (Superior Separation)
Limit of Quantitation	~0.05%	~0.02% (Due to lower wavelength 238 nm)
Run Time	Moderate	Long (Equilibration takes hours)
Regulatory Limit	0.5% (Less Stringent)	0.25% (More Stringent)

Experimental Workflow for Comparative Study

If you are developing a global method or transferring between regions, follow this protocol to evaluate compliance.



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Figure 2: Workflow for side-by-side evaluation of Furosemide impurity methods.

Senior Scientist Recommendations

- **Global Compliance Strategy:** If your product is intended for both markets, you must validate the EP method. A batch meeting the USP limit of 0.4% would fail the EP specification (0.25%).
- **Column Care (EP Method):** Ion-pairing reagents like Cetrimide permanently alter silica columns. Dedicate a specific C8 column solely for Furosemide analysis. Do not attempt to wash the Cetrimide off to use the column for standard RP-HPLC.
- **Safety & Stability (USP Method):** The USP method uses THF.[7][9] Ensure your THF is fresh and peroxide-free to prevent baseline noise and potential degradation of the analyte during the run. The mobile phase shelf-life is short (typically < 48 hours).

References

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